

Technical Guide: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

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Compound of Interest

Compound Name: Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B1315330

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CAS Number: 80537-14-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, a representative synthetic protocol, and a summary of the known biological activities associated with the broader pyrazolo[1,5-a]pyridine scaffold, offering insights for its potential applications in pharmaceutical research.

Chemical and Physical Properties

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a stable organic compound. A summary of its key identifiers and properties is provided in the table below.

Property	Value
CAS Number	80537-14-0
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂
Molecular Weight	190.20 g/mol
IUPAC Name	ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate** is not readily available in a single source, a general and plausible synthetic route can be derived from established methods for preparing pyrazolo[1,5-a]pyridine derivatives, such as the Japp-Klingemann reaction.^[1]

Representative Experimental Protocol: Synthesis

A potential synthetic pathway is outlined below. This protocol is a composite based on common organic synthesis techniques for similar heterocyclic systems.

Step 1: Diazotization of an Aniline Derivative A solution of a suitable aniline precursor, such as p-anisidine (0.065 mol), is dissolved in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL). The solution is cooled to 0-5°C. A solution of sodium nitrite (0.068 mol) in water (30 mL) is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is stirred for 20 minutes at 0°C.^[1]

Step 2: Japp-Klingemann Reaction To the diazotized intermediate, ethyl chloroacetoacetate (0.065 mol), ethanol (50 mL), and a solution of sodium acetate (0.198 mol) in water (150 mL) are added sequentially.^[1] The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The precipitated product is then collected by filtration, washed with water, and dried.

Step 3: Cyclization and Esterification The intermediate from the Japp-Klingemann reaction can then be subjected to cyclization conditions, often involving a base and heat, to form the pyrazolo[1,5-a]pyridine ring system. While the precise conditions for this specific ester are not detailed in the search results, this general approach is a common strategy for the synthesis of this class of compounds.

Characterization Data

Spectroscopic data is crucial for the structural confirmation of the synthesized compound. Below is a table summarizing the expected and reported NMR data for **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate**.

¹³ C NMR (CDCl ₃)	Chemical Shift (ppm)
C=O	~163
Quaternary C	~143
Aromatic CH	~138, 129, 125, 117, 113
-OCH ₂ CH ₃	~61
-OCH ₂ CH ₃	~14

Note: The provided ¹³C NMR data is based on a spectrum from SpectraBase.^[2] Detailed assignment of each peak requires further experimental data and analysis.

Biological Activity and Therapeutic Potential

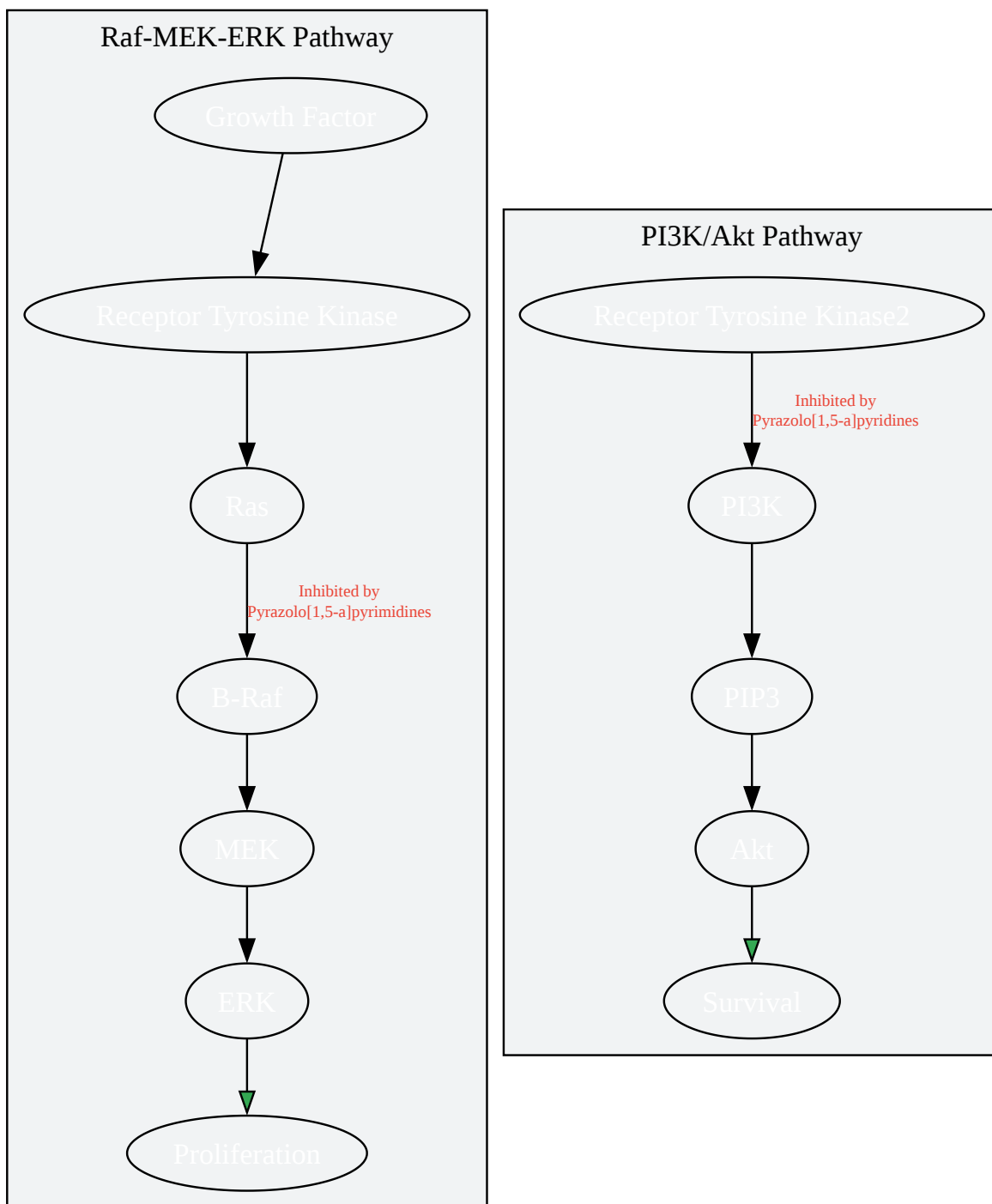
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.^[3] Derivatives of this core have been investigated for a wide range of therapeutic applications. While specific biological data for **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate** is limited in the provided search results, the broader class of pyrazolo[1,5-a]pyridines has demonstrated significant activity in several key areas.

Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

- **B-Raf Kinase:** Novel pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as inhibitors of B-Raf kinase, a key component of the Raf-MEK-ERK signaling pathway implicated in melanoma and other cancers.^[4]
- **PI3 Kinase:** A series of pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K), a central node in the PI3K/Akt signaling pathway that governs cell proliferation and survival.

- Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of highly selective inhibitors of CK2, a kinase involved in various cellular processes and implicated in cancer.[\[5\]](#)
- Tropomyosin Receptor Kinase (TRK): Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of TRK, a family of receptor tyrosine kinases whose fusion proteins are oncogenic drivers in a variety of tumors.[\[6\]](#)



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Anti-inflammatory Activity

Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown the potential to inhibit key inflammatory mediators, suggesting their utility in treating inflammatory conditions.[7] Some pyrazolo[1,5-a]quinazoline derivatives have been identified as inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κ B (NF- κ B) transcriptional activity, a critical pathway in the inflammatory response.[8]

Other Therapeutic Areas

The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to other potential therapeutic applications:

- **Antitubercular Activity:** Pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as novel agents against *Mycobacterium tuberculosis*, showing potent in vitro activity against both drug-susceptible and multidrug-resistant strains.[3][9]
- **Anticancer Activity:** Beyond kinase inhibition, various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiproliferative activity against a range of human tumor cell lines.[10] Some derivatives have been shown to inhibit the activation of EGFR, Akt, and Erk1/2 in cancer cells.[10]

Conclusion

Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, with its readily accessible core structure, represents a valuable starting point for the design and synthesis of novel therapeutic agents. The broader family of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has a well-documented history of diverse and potent biological activities, particularly in the areas of oncology and inflammation. Further investigation into the specific biological profile of **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate** and its derivatives is warranted to fully elucidate its potential in drug development. This guide provides a foundational resource for researchers embarking on such investigations.

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